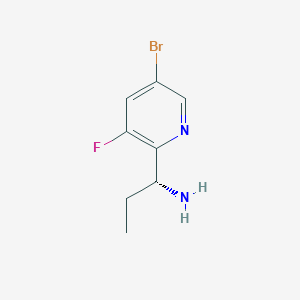

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine

Description

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

(1R)-1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |

InChI Key |

FMKKCXLFHTUDLO-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=C(C=N1)Br)F)N |

Canonical SMILES |

CCC(C1=C(C=C(C=N1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Pyridine Ring

Selective bromination at the 5-position and fluorination at the 3-position of the 2-pyridyl ring is a critical step. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled temperature conditions in solvents like chloroform, with yields reported up to 96% for related pyridine derivatives. Fluorination at the 3-position is often performed using electrophilic fluorinating agents under mild conditions to avoid over-substitution or ring degradation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Chloroform, 20–80°C, 1.5 h | Up to 96% (for analogues) | Ice cooling during addition, followed by heating |

| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) | Mild temperature, solvent-dependent | Moderate to high | Requires selective control to avoid multiple substitutions |

Functionalization at the 2-Position

The 2-position of the pyridine ring is functionalized to introduce the amino group, which serves as the attachment point for the propylamine side chain. This can be done via diazotization followed by substitution or through palladium-catalyzed amination reactions.

For example, diazotization of 2-amino-3-bromo-5-fluoropyridine followed by substitution with amines or other nucleophiles under acidic conditions has been reported. Palladium-catalyzed cross-coupling reactions using bis-triphenylphosphine-palladium(II) chloride and suitable ligands in solvents like dimethyl sulfoxide at elevated temperatures (around 100°C) have also been employed to introduce amine functionalities.

Introduction of the Chiral Propylamine Side Chain

The chiral propylamine moiety is introduced via stereoselective amination or reductive amination of an aldehyde or ketone intermediate derived from the functionalized pyridine. Chiral auxiliaries or catalysts are used to ensure the (1r)-configuration.

Typical methods include:

- Reductive amination of the corresponding pyridyl ketone with (R)- or (S)-configured amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Use of chiral catalysts in asymmetric amination reactions.

The stereoselectivity and yield depend on the choice of catalyst, solvent, temperature, and reaction time.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | Pyridyl ketone, chiral amine, NaBH3CN | Methanol or ethanol, room temperature to reflux | High, >80% | Requires chiral amine or catalyst for stereoselectivity |

| Catalytic asymmetric amination | Chiral catalyst, amine source | Solvent and temperature optimized per catalyst | Variable | Enantioselectivity critical for (1r)-configuration |

Representative Experimental Data

An example synthesis pathway for a structurally related compound, 2-amino-3-bromo-5-trifluoromethylpyridine, provides insight into reaction conditions and yields that can be adapted for the target compound:

| Reaction Step | Yield | Reaction Conditions | Notes |

|---|---|---|---|

| Bromination with NBS | 96 g | Chloroform, 20–80°C, 1.5 h, ice cooling | High purity product after silica gel chromatography |

| Palladium-catalyzed amination | 26 mg | Triethylamine, Pd(PPh3)2Cl2, CuBr, 60°C, overnight | Used for coupling with alkynes, adaptable for amination |

| Diazotization and substitution | 15 g | Dioxane/water/HCl, 0°C to room temp, 3 h | Followed by neutralization and extraction |

These data points illustrate the efficiency of halogenation and amination steps under controlled conditions.

Analytical Characterization

Prepared compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^19F-NMR to confirm substitution pattern and stereochemistry.

- Mass Spectrometry (MS) : To confirm molecular weight and purity.

- Chromatography : Silica gel column chromatography for purification; TLC and HPLC for purity assessment.

Typical ^1H-NMR chemical shifts for related compounds show aromatic proton signals between δ 7.0–8.5 ppm and broad singlets for amino protons around δ 5.3 ppm.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide | 20–80°C, chloroform, 1.5 h | Up to 96% | Controlled addition, ice cooling |

| Fluorination | Electrophilic fluorinating agents | Mild temperature | Moderate | Selectivity critical |

| Amination (2-position) | Pd catalysts, amines | 60–100°C, inert atmosphere | Moderate to high | Cross-coupling or diazotization |

| Chiral Propylamine introduction | Chiral amines, reducing agents | Room temp to reflux | >80% | Requires stereoselective control |

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions may produce different functionalized derivatives.

Scientific Research Applications

Inhibitors of Biological Targets

One of the primary applications of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is as an inhibitor of specific biological targets. Research has shown that compounds with similar structures can act as potent inhibitors of bromodomain proteins, which are implicated in various diseases, including cancer. For instance, studies have demonstrated that selective inhibition of bromodomain and extraterminal (BET) proteins can lead to decreased production of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) in human whole blood assays .

Chemical Probes in Biological Studies

The compound serves as a valuable chemical probe for studying protein interactions and cellular mechanisms. Its ability to selectively inhibit certain bromodomains allows researchers to investigate the role of these proteins in cell signaling pathways and disease progression. The selectivity of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine over other bromodomains enhances its utility in dissecting complex biological systems .

Potential Therapeutic Uses

Given its inhibitory properties, there is potential for (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine to be developed into therapeutic agents for conditions such as cancer and inflammatory diseases. The compound's ability to modulate gene expression through bromodomain inhibition suggests it could be effective in treating malignancies driven by aberrant transcriptional regulation .

Table 1: Summary of Case Studies Involving (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine

Mechanism of Action

The mechanism of action of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

a. (1R)-2-methyl-1-(2-pyridyl)propylamine (CAS 138175-25-4)

- Substituents: No halogen substituents on the pyridyl ring; methyl branch on the propyl chain.

- Impact: The absence of electron-withdrawing halogens (Br, F) likely increases the basicity of the amine compared to the target compound.

b. Phosphonic Acid Derivatives ()

- Examples: 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid (ΔS‡ = -49.1 J/K·mol) 1-(N-phenylamino)-1-phenyl-methylphosphonic acid (ΔS‡ = +198.8 J/K·mol)

- Impact : While these are phosphonic acids, their pyridyl or aryl substituents demonstrate that substituent position (2- vs. 4-pyridyl) and electronic nature (electron-withdrawing vs. donating) significantly influence activation entropy in decomposition reactions. The target compound’s Br and F substituents may similarly modulate reaction thermodynamics .

Thermodynamic and Kinetic Properties

The halogen substituents (Br, F) on the target compound’s pyridyl ring are electron-withdrawing, which could:

- Lower basicity: Compared to non-halogenated analogs like CAS 138175-25-3.

- Affect activation entropy : Analogous to phosphonic acid derivatives, halogen substituents may alter transition-state ordering. For example, negative ΔS‡ values in related compounds suggest associative mechanisms, while positive ΔS‡ indicates dissociative pathways .

Data Table: Structural and Thermodynamic Comparison

Biological Activity

(1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrFN2

- Molecular Weight : 247.11 g/mol

- CAS Number : 1213876-76-6

The compound features a bromo and fluoro substituent on a pyridine ring, which may influence its interaction with biological targets.

The biological activity of (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can be attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act on G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .

Anti-inflammatory Effects

One notable study investigated the anti-inflammatory effects of compounds structurally related to (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine. The compound was evaluated for its ability to inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. At a concentration of 6.0 μM, it demonstrated significant inhibition without notable cytotoxicity .

Cytotoxicity and Cancer Research

Research has also focused on the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds with structural similarities exhibited potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine may possess similar anticancer properties.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, RAW264.7 cells were pre-treated with either (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine or a standard reference compound, PDTC. Following LPS treatment, the levels of NO were measured using ELISA. The results indicated that the test compound effectively reduced NO levels, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on evaluating the growth inhibitory effects of related compounds against L1210 leukemia cells. These compounds were shown to significantly reduce cell viability, suggesting that (1R)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine could be further explored for its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.